Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate
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Overview
Description
This would involve identifying the compound’s functional groups, its molecular formula, and possibly its role or use in industry or research.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, which can provide insight into its chemical properties and potential uses.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Asymmetric Synthesis
Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a compound that can be synthesized through asymmetric reactions, such as the aldol reaction. The synthesis of similar compounds, like ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, involves the use of ethyl glyoxylate and isobutyraldehyde, with L-histidine as a catalyst. This process highlights the compound's potential in asymmetric synthesis, providing a route to produce chiral molecules which are important in pharmaceuticals and materials science (Wang Jin-ji, 2014).
Structural and Tautomeric Analysis
Compounds related to ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate have been studied for their structural and tautomeric properties. For example, the synthesis of isomeric enaminones from ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate and 1-naphthylamine revealed insights into tautomerism within such molecules. The detailed X-ray structural analysis and NMR spectroscopic data provided a deeper understanding of their tautomeric equilibria, which is crucial for the design of molecules with specific electronic and optical properties (A. Brbot-Šaranović et al., 2001).
Antitumor Activity
Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate and its analogs have been explored for their potential antitumor activities. The synthesis and structural determination of compounds like ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, derived through a series of condensations and cyclization reactions, have shown distinct inhibition of cancer cell line proliferation. These findings suggest the compound's utility in developing new antitumor agents (Ju Liu et al., 2018).
Dimerization Reactions
The compound's framework facilitates dimerization reactions under specific conditions, leading to the formation of dimers with potential applications in organic synthesis and material science. Research on similar naphtho[1,2-b]pyrans has shown how controlled reaction conditions can lead to dimeric structures, which could be useful in creating complex organic molecules with unique properties (W. D. Cotterill et al., 1998).
Cytotoxic Activity and Drug Design
Further studies on related compounds have demonstrated their cytotoxic activities against various cancer cell lines, underscoring the potential of ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate derivatives in drug design and cancer therapy. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, for example, revealed potent cytotoxic effects, highlighting the relevance of these compounds in medicinal chemistry and pharmacology (L. Deady et al., 2003).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve speculating on potential future applications of the compound based on its properties and behavior.
Please consult a professional chemist or a trusted source for specific information about this compound. It’s also important to handle all chemicals safely and responsibly.
properties
IUPAC Name |
ethyl 2,2-dimethyl-4-naphthalen-2-yl-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-4-21-17(20)18(2,3)12-16(19)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,4,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKBRVPQEHTSCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645645 |
Source
|
Record name | Ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate | |
CAS RN |
898753-71-4 |
Source
|
Record name | Ethyl α,α-dimethyl-γ-oxo-2-naphthalenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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